Product packaging for 7-[(4-Bromophenyl)methoxy]chromen-2-one(Cat. No.:)

7-[(4-Bromophenyl)methoxy]chromen-2-one

Cat. No.: B11154457
M. Wt: 331.16 g/mol
InChI Key: XBQHFKZKJXERFF-UHFFFAOYSA-N
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Description

Contextualization of the Chromen-2-one Core in Organic and Medicinal Chemistry Research

The chromen-2-one, or coumarin (B35378), framework is a bicyclic system composed of a benzene (B151609) ring fused to an α-pyrone ring. This privileged structure is not only prevalent in numerous natural products but has also proven to be a versatile template for the design and synthesis of novel molecules with a wide array of biological activities. The inherent chemical properties of the coumarin nucleus, including its aromaticity and the presence of a lactone ring, allow for diverse chemical modifications, making it an attractive scaffold for chemists.

In medicinal chemistry, coumarin derivatives have been investigated for a broad spectrum of pharmacological effects, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. nih.govresearchgate.net The ability of the coumarin scaffold to interact with various biological targets is a key factor driving its extensive study. nih.gov

Rationale for Academic Investigation of Substituted Chromen-2-one Derivatives

The academic pursuit of substituted chromen-2-one derivatives is fueled by the quest for compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. By strategically introducing different functional groups at various positions on the coumarin ring, researchers can modulate the molecule's electronic and steric properties, thereby influencing its biological activity.

Substitutions, particularly at the 7-position, have been shown to be crucial for imparting or enhancing biological effects. The introduction of various alkoxy or benzyloxy groups at this position can significantly impact the molecule's interaction with specific enzymes and receptors. This has led to the synthesis and evaluation of a multitude of 7-substituted coumarin derivatives in the search for new therapeutic agents. nih.govnih.gov

Specific Research Focus on the 7-[(4-Bromophenyl)methoxy]chromen-2-one Molecular Architecture

The molecular architecture of this compound is of particular interest due to the combination of the established chromen-2-one core and the specific substituent at the 7-position. The (4-bromophenyl)methoxy group introduces several key features: a bromine atom, a halogen known to influence pharmacokinetic properties and binding interactions; a phenyl ring, which can participate in various non-covalent interactions; and a methoxy (B1213986) linker that provides conformational flexibility.

The rationale for focusing on this specific structure lies in the potential for synergistic or novel biological activities arising from the interplay between the coumarin scaffold and the substituted benzyl (B1604629) ether side chain. The presence of the bromine atom, in particular, can enhance lipophilicity and potentially lead to stronger binding affinities with biological targets through halogen bonding. While specific research on this exact molecule is not widely published, the investigation of analogous structures provides a strong basis for its scientific exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11BrO3 B11154457 7-[(4-Bromophenyl)methoxy]chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11BrO3

Molecular Weight

331.16 g/mol

IUPAC Name

7-[(4-bromophenyl)methoxy]chromen-2-one

InChI

InChI=1S/C16H11BrO3/c17-13-5-1-11(2-6-13)10-19-14-7-3-12-4-8-16(18)20-15(12)9-14/h1-9H,10H2

InChI Key

XBQHFKZKJXERFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC3=CC=C(C=C3)Br

Origin of Product

United States

Synthetic Methodologies for 7 4 Bromophenyl Methoxy Chromen 2 One and Analogues

Retrosynthetic Analysis of the 7-[(4-Bromophenyl)methoxy]chromen-2-one Skeleton

A retrosynthetic analysis of the target compound, this compound, reveals two primary disconnection points. The most logical and common disconnection is at the C7-ether linkage. This bond can be cleaved via a retrosynthetic Williamson ether synthesis approach, leading to two key precursors: 7-hydroxychromen-2-one (also known as umbelliferone) and a suitable 4-bromobenzyl halide, such as 4-bromobenzyl bromide. This strategy is advantageous as 7-hydroxychromen-2-one is a well-known and readily accessible starting material.

Further disconnection of the 7-hydroxychromen-2-one core itself suggests several synthetic pathways based on classical coumarin (B35378) syntheses.

Pechmann Condensation Route: Disconnecting the ester bond and the C3-C4 bond leads back to resorcinol (B1680541) (1,3-dihydroxybenzene) and a β-ketoester or its equivalent, such as malic acid or ethyl acetoacetate (B1235776). This is one of the most direct and widely used methods for synthesizing 7-hydroxycoumarins. bu.edu.eggoogle.com

Knoevenagel Condensation Route: An alternative disconnection across the C3-C4 double bond and the C-O bond of the pyrone ring points towards 2,4-dihydroxybenzaldehyde (B120756) and an active methylene (B1212753) compound like diethyl malonate. This pathway builds the α,β-unsaturated system prior to the final lactonization.

Other Routes: More modern approaches like intramolecular cyclizations would involve disconnecting the pyrone ring to an ortho-hydroxy substituted cinnamic acid derivative. Ring-closing metathesis (RCM) strategies would disconnect the C3-C4 bond, leading to a diene-substituted phenolic precursor. researchgate.net

This analysis highlights that the most convergent and practical synthesis would involve the initial preparation of 7-hydroxychromen-2-one via a method like the Pechmann condensation, followed by the alkylation of its phenolic hydroxyl group.

Established and Emerging Approaches to Chromen-2-one Core Synthesis

The synthesis of the chromen-2-one scaffold is a cornerstone of heterocyclic chemistry, with several established methods and emerging variations being continuously developed to improve efficiency, yield, and substrate scope.

The Pechmann condensation, first reported in 1884, remains a premier method for synthesizing coumarins. bu.edu.egsathyabama.ac.in The reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. For the synthesis of 7-hydroxy-4-methylcoumarin, a direct precursor to the target molecule's core, resorcinol is reacted with ethyl acetoacetate. jetir.orgslideshare.net

The classical catalyst for this reaction is concentrated sulfuric acid, which acts as both a condensing agent and a dehydrating agent. jetir.orgslideshare.net However, the reaction often requires harsh conditions and long reaction times, sometimes up to 20-22 hours. youtube.com To overcome these limitations, various advanced variants have been developed. The use of polyphosphoric acid (PPA) can significantly reduce the reaction time to as little as 20-25 minutes at 75-80°C. youtube.com Other Lewis acids and solid acid catalysts have also been explored to create milder and more environmentally friendly conditions. researchgate.net A study found that trifluoromethanesulfonic acid (CF3SO3H) can also serve as an effective catalyst. researchgate.net

Phenolβ-Ketoester/AcidCatalystConditionsProductYieldReference
ResorcinolEthyl acetoacetateConc. H₂SO₄5°C to RT, 18h7-hydroxy-4-methylcoumarin88% jetir.org
ResorcinolEthyl acetoacetatePolyphosphoric acid (PPA)75-80°C, 20-25 min7-hydroxy-4-methylcoumarinGood youtube.com
ResorcinolMalic AcidConc. H₂SO₄100-150°C7-hydroxycoumarinGood google.com
ResorcinolEthyl acetoacetateAlCl₃ (3.0 eq.)Benzene (B151609), reflux, 8h7-hydroxy-4-methylcoumarin76% researchgate.net

The Knoevenagel condensation provides an alternative and versatile route to the coumarin core. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound. sapub.orgnih.gov For coumarin synthesis, an o-hydroxybenzaldehyde (like 2,4-dihydroxybenzaldehyde) is reacted with a compound containing a methylene group flanked by two electron-withdrawing groups, such as diethyl malonate or ethyl acetoacetate. aip.orgaip.org

The reaction is typically catalyzed by weak organic bases like piperidine (B6355638) or pyridine. aip.org The initial condensation is followed by an intramolecular cyclization (lactonization) to form the pyrone ring. youtube.com Modern variations of this method employ alternative energy sources like microwave irradiation to significantly reduce reaction times and improve yields. aip.orgaip.org For instance, the synthesis of 3-acetylcoumarin (B160212) from 2-hydroxybenzaldehyde and ethyl acetoacetate can be achieved in just 60 seconds under microwave irradiation. aip.org

o-HydroxybenzaldehydeActive Methylene CompoundCatalystConditionsYieldReference
o-VanillinDimethyl malonateLithium sulfate (B86663)Ultrasound, solvent-free96-97% sapub.org
SalicylaldehydeEthyl acetoacetatePiperidineEthanol, reflux96% youtube.com
2-HydroxybenzaldehydeEthyl acetoacetateDiethylamineMicrowave, 60sOptimal aip.org
o-HydroxybenzaldehydesDimethyl malonateL-proline in [MMIm][MSO₄]90°C, 18hHigh nih.gov

More contemporary approaches to the chromen-2-one skeleton include various intramolecular cyclization reactions and ring-closing metathesis (RCM). Intramolecular cyclization of pre-formed (E)-alkyl ortho-hydroxycinnamates at elevated temperatures can yield coumarins. researchgate.net Recently, metal-free radical cascade cyclizations of aryl alkynoates have been developed, proceeding via a 5-exo-trig cyclization followed by rearrangement to form the coumarin ring. acs.org

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including coumarins. researchgate.netwikipedia.org This method involves the intramolecular reaction of a diene substrate in the presence of a metal catalyst, typically a ruthenium complex such as a Grubbs' catalyst. researchgate.net The reaction forms a new double bond within the ring and releases a volatile byproduct like ethylene, which drives the reaction to completion. wikipedia.org This strategy offers access to a wide variety of substituted coumarins that may be difficult to obtain through classical methods. researchgate.net For example, RCM has been successfully used to synthesize furano-, pyrano-, and oxepinocoumarins from 8-allylcoumarin precursors. beilstein-journals.orgnih.gov

Introduction of the 4-Bromophenylmethoxy Substituent at the C-7 Position

Once the 7-hydroxychromen-2-one core is synthesized, the final step is the introduction of the 4-bromophenylmethoxy group. This is typically achieved through the alkylation of the phenolic hydroxyl group at the C-7 position.

The most common and efficient method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the weakly acidic phenolic hydroxyl group of 7-hydroxychromen-2-one with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic alkylating agent, in this case, 4-bromobenzyl bromide or chloride, via an SN2 reaction to form the desired ether linkage.

Palladium-Catalyzed Coupling Reactions for Aryl Ether Linkages

While the Williamson ether synthesis is a traditional and widely used method for forming the aryl ether linkage in compounds like this compound, modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of C-O bonds. These methods offer an alternative and often milder route to aryl ethers.

Palladium-catalyzed C-O bond formation typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. For the synthesis of coumarin-based aryl ethers, this could involve the coupling of a 7-hydroxycoumarin with an aryl halide. Although less common for benzylic ethers, this methodology is highly relevant for the synthesis of analogues with direct aryl-ether linkages (Ar-O-Ar').

Recent advancements have also explored the palladium-catalyzed oxidative Heck coupling reaction for the direct synthesis of 4-arylcoumarins from coumarins and arylboronic acids, showcasing the versatility of palladium catalysis in modifying the coumarin core. acs.org Furthermore, palladium-catalyzed C3-selective mono-arylation of 4-hydroxycoumarin (B602359) has been developed, providing an efficient way to construct chemical libraries of coumarin derivatives. researchgate.net While not directly forming the ether linkage at the 7-position, these methods highlight the power of palladium catalysis in the functionalization of the coumarin scaffold.

The general conditions for such palladium-catalyzed C-O coupling reactions are summarized in the table below.

ComponentExampleRole
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃Catalyst
LigandBuchwald or Hartwig phosphine (B1218219) ligandsStabilizes the catalyst and facilitates reductive elimination
BaseK₂CO₃, Cs₂CO₃Activates the alcohol and neutralizes the acid formed
Aryl Halide/TriflateAryl bromide, Aryl iodideElectrophilic partner
Alcohol7-HydroxycoumarinNucleophilic partner
SolventToluene, DioxaneReaction medium

Application of Catalytic Systems and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of coumarin derivatives to minimize environmental impact. eurekaselect.comkjscollege.com This includes the use of greener solvents, catalysts, and energy sources.

Several green synthetic methods have been successfully employed for coumarin synthesis, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in reactions like the Knoevenagel and Pechmann condensations, which are used to form the coumarin ring system. kjscollege.com

Ultrasound-assisted synthesis: Sonication can enhance reaction rates and efficiencies in various steps of coumarin synthesis. kjscollege.comnih.gov

Solvent-free reactions: Conducting reactions without a solvent, for example, through grinding or mechanochemistry, reduces waste and potential environmental hazards associated with organic solvents. tandfonline.com

Use of green catalysts: The development of reusable and non-toxic catalysts, such as ionic liquids or solid-supported catalysts, is a key aspect of green coumarin synthesis. rsc.org For instance, Brønsted acidic pyridinium-based ionic liquids have been used as efficient and recyclable catalysts. rsc.org

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or deep eutectic solvents is a significant step towards greener synthesis. nih.gov

In the context of this compound synthesis, green chemistry principles can be applied to both the synthesis of the 7-hydroxycoumarin precursor and the subsequent etherification step. For example, the Pechmann condensation to form 7-hydroxycoumarin can be performed under microwave irradiation or using a green catalyst. The Williamson ether synthesis for the final step can be optimized to use a greener solvent and minimize waste.

Green Chemistry ApproachApplication in Coumarin SynthesisReference
Microwave IrradiationKnoevenagel condensation, Pechmann condensation kjscollege.com
Ultrasound AssistanceKnoevenagel condensation nih.gov
Solvent-free SynthesisGrinding method for thiazole-bearing coumarins tandfonline.com
Green CatalystsBrønsted acidic ionic liquids rsc.org
Greener SolventsDeep eutectic solvents, water nih.gov

Total Synthesis and Semisynthesis Approaches for this compound

The synthesis of this compound can be approached through either a total synthesis or a semisynthetic route.

Total Synthesis would involve the construction of the coumarin ring system with the desired substituent already in place or introduced at a late stage. A plausible total synthesis could start from a substituted phenol and a β-ketoester via the Pechmann condensation. For example, 3-((4-bromophenyl)methoxy)phenol could be condensed with ethyl acetoacetate to directly yield the target molecule. However, the synthesis of the starting phenol might be multi-stepped.

Semisynthesis is a more common and practical approach for this particular compound, starting from a readily available precursor, 7-hydroxycoumarin (also known as umbelliferone). nih.gov This approach leverages the natural abundance or commercial availability of the starting material. The key transformation is the etherification of the hydroxyl group at the 7-position. The most common method for this is the Williamson ether synthesis , which involves the reaction of the phenoxide of 7-hydroxycoumarin with a suitable alkylating agent, in this case, 4-bromobenzyl halide (bromide or chloride).

The general steps for the semisynthesis are:

Deprotonation of 7-hydroxycoumarin: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

Nucleophilic substitution: The resulting phenoxide then acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-bromobenzyl halide, displacing the halide and forming the desired ether linkage.

This semisynthetic route is generally efficient and high-yielding. nih.gov

Stereoselective Synthetic Pathways for Related Enantiomeric Structures (where applicable)

The target molecule, this compound, is achiral and therefore does not have enantiomers. However, many biologically active coumarin derivatives are chiral, and their stereoselective synthesis is of great importance. nih.govresearchgate.net Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of various coumarin derivatives. nih.gov

For related structures that may possess a stereocenter, for instance, in a substituent attached to the coumarin ring, several stereoselective synthetic strategies can be employed. These often involve enantioselective reactions to create the chiral center with high enantiomeric excess (ee).

Examples of stereoselective reactions used in the synthesis of chiral coumarin derivatives include:

Michael additions: Organocatalyzed asymmetric Michael additions to α,β-unsaturated systems attached to the coumarin core can generate chiral centers. researchgate.net

[4+2] Cycloadditions: Enantioselective Diels-Alder reactions can be used to construct chiral, fused-ring systems containing a coumarin moiety. nih.gov

Aldol (B89426) reactions: Asymmetric aldol reactions can be employed to introduce chiral β-hydroxy carbonyl functionalities.

While not directly applicable to the synthesis of this compound itself, the principles of stereoselective synthesis are crucial for the development of new, potentially more active, chiral analogues.

Structural Elucidation and Advanced Spectroscopic Characterization of 7 4 Bromophenyl Methoxy Chromen 2 One

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment (where chirality is present)

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of a substance with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD), are specifically applicable to chiral molecules—molecules that are non-superimposable on their mirror images. The primary application of ECD in structural elucidation is the determination of the absolute configuration of stereocenters in a molecule.

Table 1: Analysis of Chirality for 7-[(4-Bromophenyl)methoxy]chromen-2-one
Structural FeatureChirality AnalysisConclusion
Carbon CentersNo carbon atom is bonded to four different substituent groups. The methylene (B1212753) bridge carbon (-OCH₂-Ar) is bonded to two identical hydrogen atoms.No Chiral Centers Present
Molecular SymmetryThe molecule possesses planes of symmetry, for instance, a plane passing through the coumarin (B35378) ring and the C-O-C ether linkage.Achiral
Potential for AtropisomerismThere is free rotation around the single bonds of the ether linkage, preventing the existence of stable, separable rotational isomers (atropisomers).No Axial Chirality

Since this compound is an achiral compound, it does not exhibit differential absorption of circularly polarized light. Consequently, chiroptical spectroscopic techniques like Electronic Circular Dichroism are not applicable for its structural analysis. The concept of "absolute configuration" does not apply to this molecule as it does not exist as a pair of enantiomers. Therefore, no experimental data from chiroptical spectroscopy can be generated or used for its characterization.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 7 4 Bromophenyl Methoxy Chromen 2 One Derivatives

Rational Design Principles for Modifying the 7-[(4-Bromophenyl)methoxy]chromen-2-one Scaffold

The rational design of derivatives based on the this compound scaffold involves strategic modifications at three primary locations: the 4-bromophenyl ring, the C-7 methoxy (B1213986) linkage, and the core chromen-2-one ring system. Each modification is intended to probe the chemical space around the molecule to understand its interaction with biological targets.

The 4-bromophenyl group offers a versatile site for chemical modification to modulate the electronic, steric, and hydrophobic properties of the molecule. The bromine atom itself is significant, as it can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding. rasayanjournal.co.in

Key modifications include:

Halogen Substitution: Replacing the bromine at the para-position with other halogens (Fluorine, Chlorine, Iodine) can systematically alter the size, electronegativity, and halogen-bonding capability of the substituent. For instance, changing a bromo substituent to a fluoro group can drastically decrease binding affinity in some receptor systems. mdpi.com Conversely, moving the bromo substituent to the ortho- or meta-position can also impact biological activity, often by altering the molecule's preferred conformation or fit within a binding pocket. mdpi.com

Electronic Group Variation: Introducing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., cyano, nitro, trifluoromethyl) onto the phenyl ring can systematically tune the electronic properties of the molecule. frontiersin.org These changes can affect the molecule's reactivity, metabolic stability, and interactions with target proteins. For example, studies on 3-phenylcoumarin (B1362560) derivatives showed that the nature and position of substituents on the phenyl ring uniquely affected inhibitory activity against monoamine oxidases (MAO). scienceopen.com

Bioisosteric Replacement: The entire phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, benzothiazole) to explore different spatial arrangements and potential new interactions with a target. nih.gov

Modification SiteType of ModificationExample SubstituentsPotential Impact
4-Bromophenyl Ring Halogen variation (position 4)-F, -Cl, -IAlters lipophilicity, polarizability, and halogen bonding potential
Halogen positionortho-Br, meta-BrModifies steric profile and rotational freedom
Electron-Donating Groups-CH₃, -OCH₃Increases electron density of the ring
Electron-Withdrawing Groups-CF₃, -CN, -NO₂Decreases electron density, may introduce new interaction points
Ring replacementPyridyl, ThienylChanges overall geometry and potential for hydrogen bonding

Key modifications include:

Alkyl Chain Homologation: The length of the linker can be extended from a single methylene (B1212753) unit (methoxy) to longer chains (ethoxy, propoxy, butoxy, etc.). Studies on various 7-O-alkoxy coumarin (B35378) derivatives have shown that the length of the alkyl chain can be critical for activity, often correlating with increased lipophilicity which can facilitate cell penetration. nih.govnih.gov For instance, in a series of coumarin-BMT hybrids designed as acetylcholinesterase inhibitors, compounds with a six-methylene linker were more potent than those with a five-methylene linker, suggesting an optimal length for reaching the active site. nih.gov

Linker Atom Substitution: The ether oxygen can be replaced with other atoms or functional groups to alter the linker's properties. Replacing oxygen with sulfur to create a thioether linkage, for example, would change the bond angle and lipophilicity. Introducing a nitrogen atom could provide a site for hydrogen bonding or salt bridge formation.

Introducing Rigidity: Incorporating cyclic structures (e.g., piperazine) or unsaturated bonds (e.g., alkenes, alkynes) into the linker can reduce conformational flexibility. This can be advantageous if a specific conformation is required for optimal binding, effectively "locking" the molecule in its bioactive state. researchgate.net

Linker ModificationExample StructureRationale
Chain Extension -O-(CH₂)n-Ph-Br (n=2, 3, 4)Probes deeper into the binding pocket; increases lipophilicity
Atom Replacement -S-CH₂-Ph-BrAlters bond angles, polarity, and metabolic stability
Rigidification -O-CH₂-C≡C-Ph-BrReduces conformational flexibility to favor a specific binding mode

Modifying the coumarin nucleus itself is a common strategy to enhance biological activity. The C-3 and C-4 positions are particularly amenable to substitution and can significantly influence the molecule's pharmacological profile.

C-3 Position: Introduction of small substituents, such as a phenyl group, can enhance activity. For example, a phenyl group at the C-3 position has been shown to favor MAO-B inhibition. scienceopen.com In other cases, linking heterocyclic moieties like triazoles to the coumarin core via the C-3 position has been explored.

C-4 Position: This position is frequently substituted to modulate activity. In one study, a series of 4-substituted 6,7-dihydroxycoumarin derivatives were synthesized, and it was found that a 4-trifluoromethyl group resulted in the most potent inhibitory activity against the Mcl-1 protein. nih.gov The introduction of a phenyl group at C-4 has also been shown to be favorable for certain biological activities, including MAO-A inhibition. scienceopen.comnih.gov

Other Positions (C-5, C-6, C-8): Substitution at other positions on the fused benzene (B151609) ring can also be important. For instance, SAR studies have shown that substitution at the C-6 position of the coumarin nucleus can provide potent anticancer activity. nih.gov Methoxylation at C-5 and C-7, however, was found to decrease antibacterial activity in another series of compounds. acs.org

Identification and Elucidation of Key Pharmacophoric Features within the Chromen-2-one Chemical Class

A pharmacophore is the spatial arrangement of molecular features essential for biological activity. nih.gov For the coumarin class, several key pharmacophoric features have been identified through computational modeling and experimental studies. These features represent the crucial interaction points between the molecule and its biological target.

Commonly identified pharmacophoric features for coumarin derivatives include:

Aromatic Rings (R): The fused benzene ring of the coumarin core and the appended phenyl ring are critical hydrophobic features that often engage in π-π stacking or hydrophobic interactions with amino acid residues in the target protein. nih.govnih.gov

Hydrogen Bond Acceptors (A): The carbonyl oxygen of the lactone ring is a prominent hydrogen bond acceptor, frequently forming a key interaction that anchors the molecule in the binding site. nih.govacs.org The ether oxygen in the C-7 linkage can also act as a hydrogen bond acceptor.

Hydrogen Bond Donors (D): While the parent scaffold lacks a hydrogen bond donor, the introduction of hydroxyl or amino groups can add this feature, enabling new interactions. nih.gov

Pharmacophore models for different biological targets often share these core features but differ in their specific spatial arrangement and the inclusion of other elements. For example, a pharmacophore model for acetylcholinesterase inhibition identified five essential features: two aromatic rings, two hydrogen bond acceptors, and one hydrophobic region (ADHRR_1). nih.gov Another model for antioxidant activity also highlighted the fused benzene ring and the pyran ring oxygen as prime pharmacophoric features. nih.govmdpi.com

Pharmacophore FeatureStructural Origin in this compoundType of Interaction
Aromatic Ring 1 Chromen-2-one coreπ-π stacking, hydrophobic
Aromatic Ring 2 4-Bromophenyl moietyπ-π stacking, hydrophobic
Hydrogen Bond Acceptor Lactone carbonyl oxygen (C=O)Hydrogen bonding
Hydrogen Bond Acceptor Ether oxygen (-O-)Hydrogen bonding
Hydrophobic Center Methylene bridge (-CH₂-)Hydrophobic interaction
Halogen Bond Donor Bromine atom (-Br)Halogen bonding

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For analogues of this compound, QSAR models can predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. researchgate.net

A typical QSAR study involves:

Data Set Compilation: A series of analogues is synthesized, and their biological activity (e.g., IC₅₀) is measured under uniform conditions.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the chemical structure, including:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties.

Steric Descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which describe the lipophilicity.

Topological Descriptors: (e.g., connectivity indices) which describe the molecular structure in 2D.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

For coumarin derivatives, QSAR studies have revealed that parameters related to molecular complexity, hydrogen bonding capacity, and lipophilicity are often important for describing their antioxidant activity. researchgate.net A 3D-QSAR model for coumarin derivatives targeting acetylcholinesterase demonstrated the spatial distribution of favorable and unfavorable steric, hydrophobic, and electrostatic fields around the coumarin nucleus. nih.gov Such models provide a visual and quantitative guide for designing more potent analogues.

Conformational Analysis and Its Influence on Molecular Recognition and Interactions

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. This compound is a flexible molecule due to the rotatable bonds in the C-7 ether linkage. Conformational analysis aims to identify the molecule's low-energy (and therefore most probable) conformations.

The key flexible bond is the C-O-C-C dihedral angle of the benzyloxy side chain. Rotation around these bonds allows the 4-bromophenyl ring to adopt various positions relative to the coumarin core. The preferred conformation will be a balance between minimizing steric hindrance and maximizing favorable intramolecular interactions. utdallas.edu

Computational methods, such as Density Functional Theory (DFT), are often used to perform conformational analysis. mdpi.com The results of such analyses can reveal:

The Global Minimum Energy Conformation: The most stable shape of the molecule in isolation.

The Bioactive Conformation: The specific shape the molecule adopts when bound to its target receptor. This may not be the same as the global minimum energy conformation.

Understanding the conformational preferences of these molecules is vital for molecular docking studies, where the molecule is computationally fitted into the active site of a target protein. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site is a prerequisite for strong molecular recognition and potent biological activity. rasayanjournal.co.in For example, the dihydropyran ring in related chromane (B1220400) structures can adopt a "twist" conformation, and this helicity can be correlated with its properties. mdpi.com The orientation of the 4-bromophenyl ring relative to the coumarin plane will dictate its potential interactions, such as halogen bonding or hydrophobic contacts, within a receptor. rasayanjournal.co.in

Exploration of Diversity-Oriented Synthesis (DOS) for Comprehensive SAR Mapping

Diversity-Oriented Synthesis (DOS) has emerged as a pivotal strategy in modern drug discovery, enabling the generation of structurally diverse and complex small-molecule libraries from a common starting material. This approach is particularly well-suited for the comprehensive exploration of the chemical space around a privileged scaffold like this compound, thereby facilitating a thorough SAR mapping. The core principle of DOS lies in the deliberate introduction of structural diversity in terms of appendages, stereochemistry, and core skeletons, which allows for the identification of novel biological activities and the optimization of existing ones.

The application of DOS to the this compound scaffold allows for systematic modifications at various positions of the coumarin ring and the pendent bromophenyl moiety. A typical DOS strategy for this scaffold would involve a divergent synthetic pathway starting from a common precursor, 7-hydroxycoumarin. The synthesis of the parent compound, this compound, is generally achieved through the Williamson ether synthesis, where 7-hydroxycoumarin is reacted with 4-bromobenzyl bromide in the presence of a suitable base.

From this central scaffold, a library of derivatives can be generated by introducing a variety of substituents on both the coumarin nucleus and the phenyl ring. For instance, the aromatic rings can be functionalized with a range of electron-donating and electron-withdrawing groups to probe the electronic requirements for optimal activity. Furthermore, the benzylic ether linkage can be replaced with other functionalities, such as esters, amides, or sulfonamides, to explore the impact of the linker on the compound's biological profile.

A hypothetical DOS library for SAR mapping of this compound could be designed to explore the following key structural variations:

Substitutions on the Phenyl Ring: The bromine atom at the 4-position of the phenyl ring can be replaced with other halogens (F, Cl, I), alkyl groups, alkoxy groups, nitro groups, or cyano groups to assess the influence of electronic and steric effects on activity.

Modifications of the Coumarin Core: Substituents can be introduced at the 3- and 4-positions of the coumarin ring. For example, the introduction of small alkyl groups, aryl groups, or heterocyclic moieties at these positions can significantly impact the molecule's interaction with biological targets.

Alterations of the Linker: The ether linkage can be modified to explore different chemical spaces. For example, replacing the ether with an ester or an amide linkage would introduce different conformational constraints and hydrogen bonding capabilities.

The biological evaluation of such a library against a specific target or in a phenotypic screen would yield a rich dataset for SAR analysis. This data can then be used to construct quantitative structure-activity relationship (QSAR) models to guide the design of next-generation compounds with improved potency and selectivity.

To illustrate the principles of SAR that can be derived from a DOS approach, the following data tables present hypothetical but representative findings from the screening of a library of this compound derivatives for a specific biological activity, such as enzyme inhibition or anticancer activity.

Table 1: SAR of Substitutions on the Phenyl Ring of 7-(substituted-benzyloxy)chromen-2-one Derivatives

Compound IDR (Substitution on Phenyl Ring)Biological Activity (IC₅₀, µM)
1 4-Br5.2
2 4-Cl7.8
3 4-F10.5
4 4-I4.9
5 4-CH₃15.3
6 4-OCH₃20.1
7 4-NO₂2.1
8 H18.7

Table 2: SAR of Substitutions on the Coumarin Core of this compound Derivatives

Compound IDR' (Substitution at C3)R'' (Substitution at C4)Biological Activity (IC₅₀, µM)
1 HH5.2
9 CH₃H8.9
10 PhenylH3.1
11 HCH₃6.5
12 HPhenyl2.8
13 CH₃CH₃12.4

From these representative data, several SAR trends can be deduced. For instance, Table 1 suggests that electron-withdrawing groups on the phenyl ring, particularly a nitro group at the para position, enhance the biological activity. The nature of the halogen also appears to influence potency, with iodine providing slightly better activity than bromine. Table 2 indicates that the introduction of a phenyl group at either the C3 or C4 position of the coumarin ring is beneficial for activity, suggesting that an extended aromatic system may be important for target engagement.

Despite a comprehensive search for scientific literature on the chemical compound This compound , no specific research data was found pertaining to its mechanistic studies, molecular interactions, or effects on cellular pathways.

The performed searches for this exact compound in combination with terms such as "molecular target identification," "enzyme inhibition kinetics," "receptor binding assays," "apoptotic pathway modulation," "cell cycle regulation," and "anti-inflammatory mediator modulation" did not yield any relevant results.

Therefore, this article cannot provide information on the following topics for this compound:

Mechanistic Studies on the Molecular Interactions of 7 4 Bromophenyl Methoxy Chromen 2 One

Modulation of Intracellular Pathways and Signaling Cascades

Mechanisms of Anti-inflammatory Mediator Modulation

There is no publicly available research to populate the requested sections and subsections with the required detailed findings and data tables. The scientific community has not published studies on the specific molecular interactions of 7-[(4-Bromophenyl)methoxy]chromen-2-one that would allow for a thorough and accurate discussion as outlined.

Protein-Ligand Interaction Analysis via Advanced Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

The elucidation of how a small molecule like this compound interacts with its protein targets is fundamental to understanding its mechanism of action. Advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide powerful, label-free methods to characterize these interactions in real-time, offering quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is an optical technique that detects molecular interactions by measuring changes in the refractive index on a sensor chip's surface where a protein (ligand) is immobilized. An analyte, such as the coumarin (B35378) derivative, flows over this surface. Binding of the analyte to the ligand causes a change in mass at the surface, which alters the refractive index and is detected as a response signal. This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC), on the other hand, directly measures the heat change that occurs upon the binding of a ligand to a protein in solution. In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the protein. The heat released or absorbed during the interaction is measured, providing a comprehensive thermodynamic profile of the binding event, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

While specific SPR or ITC studies on this compound are not extensively documented in publicly available literature, research on structurally related 7-substituted coumarin derivatives provides valuable insights. For instance, SPR has been employed to investigate the interaction of novel 7-substituted coumarin derivatives with the NF-κB p65 protein, a key regulator of inflammation. In such studies, the p65 protein is immobilized on the sensor chip, and various concentrations of the coumarin derivatives are passed over it. The resulting sensorgrams can be used to calculate the binding affinity.

Below is a hypothetical data table, based on typical findings for small molecule-protein interactions, illustrating the type of data obtained from SPR analysis.

CompoundAnalyte Concentration Range (nM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Dissociation Constant (Kₑ) (nM)
Derivative A12.5 - 4001.5 x 10⁵5.0 x 10⁻³33.3
Derivative B12.5 - 4002.1 x 10⁵8.4 x 10⁻³40.0
This compound (Hypothetical)10 - 500Data Not AvailableData Not AvailableData Not Available

These biophysical techniques are crucial for validating the molecular targets of this compound and for providing a detailed quantitative understanding of the binding events that precede its biological effects.

Investigation of Molecular Mechanisms Underlying Antioxidant Effects

Coumarin derivatives are recognized for their antioxidant properties, which can be attributed to several molecular mechanisms. The antioxidant action of these compounds, including potentially this compound, is thought to involve direct scavenging of free radicals, chelation of metal ions, and modulation of enzymatic pathways that produce reactive oxygen species (ROS). benthamdirect.comnih.gov

The primary mechanism for many phenolic compounds, including coumarins, is direct radical scavenging. nih.gov This can occur through processes like Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET). In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically stabilized by resonance. The SPLET mechanism involves the initial deprotonation of the antioxidant, followed by the transfer of an electron to the radical species. The presence of the coumarin nucleus with its delocalized electron system can help stabilize the resulting radical, making the compound an effective scavenger. nih.gov

Another important antioxidant mechanism is the chelation of transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺). benthamdirect.comnih.gov These metals can catalyze the Fenton reaction, which generates highly reactive hydroxyl radicals. By binding to these metal ions, coumarin derivatives can prevent them from participating in redox cycling, thus inhibiting the formation of ROS.

The following table summarizes the antioxidant activity of various coumarin derivatives, providing context for the potential efficacy of the title compound.

CompoundAssayActivity (e.g., IC₅₀ in µM)Reference CompoundActivity of Reference
7-Hydroxy-4-methylcoumarinDPPH Scavenging~150Ascorbic Acid~30
Esculetin (6,7-dihydroxycoumarin)DPPH Scavenging~10Ascorbic Acid~30
4-Hydroxy-6-methoxy-2H-chromen-2-oneDPPH Scavenging50Ascorbic Acid60

Investigation of Molecular Mechanisms Underlying Antimicrobial Effects

The antimicrobial properties of coumarin derivatives are well-documented, and their mechanisms of action often involve the inhibition of essential bacterial enzymes or disruption of microbial cell integrity. mdpi.com For this compound, the antimicrobial effects likely stem from its ability to interfere with critical cellular processes in bacteria and fungi.

A primary molecular mechanism for the antimicrobial activity of some coumarins is the inhibition of DNA gyrase, a bacterial topoisomerase. nih.gov This enzyme is crucial for DNA replication, repair, and transcription in bacteria. By binding to DNA gyrase, coumarins can prevent its function, leading to the inhibition of bacterial growth. The aminocoumarins, such as novobiocin, are well-known inhibitors of the GyrB subunit of DNA gyrase. nih.gov While this compound is not an aminocoumarin, its planar structure could potentially allow it to intercalate with DNA or interact with other sites on topoisomerases.

Another potential target for coumarin derivatives is bacterial carbonic anhydrase. nih.gov This enzyme is involved in various metabolic processes in bacteria, and its inhibition can disrupt bacterial growth and survival. Studies have shown that certain coumarin derivatives can effectively inhibit bacterial α-class carbonic anhydrases. nih.gov

The lipophilicity of coumarin derivatives, likely enhanced by the bromophenyl group in this compound, may also contribute to their antimicrobial activity by facilitating their transport across microbial cell membranes. Once inside the cell, the compound can exert its inhibitory effects on various intracellular targets.

The table below presents the Minimum Inhibitory Concentration (MIC) values for some coumarin derivatives against different bacterial strains, illustrating their potential as antimicrobial agents.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)
4-Hydroxycoumarin (B602359) derivative 1Staphylococcus aureus125
4-Hydroxycoumarin derivative 2Salmonella typhimurium250
Coumarin-triazole derivativeCandida albicans2 - 4

Investigation of Molecular Mechanisms Underlying Antiviral Effects

Coumarin and its derivatives have emerged as a promising class of antiviral agents, with activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, and hepatitis viruses. nih.gov The antiviral mechanisms of these compounds are often targeted at specific viral enzymes or cellular pathways essential for viral replication. nih.gov

A significant body of research has focused on the ability of coumarins to inhibit HIV reverse transcriptase (RT), a key enzyme in the HIV life cycle. nih.govmdpi.com Many coumarin derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov They bind to an allosteric site on the RT enzyme, distinct from the active site where nucleoside analogues bind. This binding induces a conformational change in the enzyme that disrupts its catalytic activity, thereby preventing the conversion of viral RNA into DNA and halting viral replication. The specific structural features of this compound, such as the nature and position of the substituents on the coumarin and phenyl rings, would be critical in determining its binding affinity and inhibitory potency against HIV RT.

Besides reverse transcriptase, other viral enzymes like HIV protease and integrase have also been identified as targets for coumarin derivatives. nih.govmdpi.com HIV protease is essential for the maturation of new viral particles, and its inhibition results in the production of non-infectious virions. HIV integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection.

Furthermore, some coumarins may exert their antiviral effects by modulating host cell pathways that are hijacked by viruses for their replication, such as the NF-κB signaling pathway. nih.gov

The following table summarizes the anti-HIV activity of several coumarin derivatives, highlighting their potential as antiviral compounds.

CompoundViral TargetActivity (e.g., EC₅₀ or IC₅₀ in µM)
Calanolide AHIV-1 Reverse Transcriptase0.02 - 0.1
Inophyllum BHIV-1 Reverse Transcriptase0.009
Coumarin-amide hybridHIV-1 Protease0.0004 - 0.563

Computational and Theoretical Chemistry Approaches Applied to 7 4 Bromophenyl Methoxy Chromen 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of electronic structure, which in turn governs the molecule's reactivity and interactions.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational cost. DFT studies on coumarin (B35378) derivatives are widely employed to elucidate their ground-state geometries, electronic properties, and spectroscopic features. For 7-[(4-Bromophenyl)methoxy]chromen-2-one, DFT calculations can provide optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

ParameterCalculated Value (Illustrative)
HOMO Energy (eV)-6.5
LUMO Energy (eV)-1.8
Energy Gap (eV)4.7
Ionization Potential (eV)6.5
Electron Affinity (eV)1.8
Electronegativity (χ)4.15
Hardness (η)2.35
Softness (S)0.43

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely reveal negative potential around the carbonyl oxygen of the lactone ring and the oxygen atom of the methoxy (B1213986) bridge, indicating these as potential sites for hydrogen bonding and electrophilic interactions. The aromatic rings would exhibit regions of both positive and negative potential, influencing their stacking interactions and recognition by biological targets. The bromine atom would also contribute to the electrostatic potential, potentially forming halogen bonds. The analysis of MEP is crucial for understanding non-covalent interactions, which are vital in biological systems, such as ligand-receptor binding.

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. For this compound, molecular docking simulations can be employed to predict its binding affinity and mode of interaction with various biological targets.

Coumarin derivatives have been studied for a wide range of biological activities, and thus, potential targets for docking studies of this compound could include enzymes such as acetylcholinesterase, cyclooxygenases, and various kinases. The docking results would provide a binding score, which is an estimation of the binding free energy, and a detailed visualization of the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. This information is critical for structure-activity relationship (SAR) studies and for the optimization of lead compounds.

Protein Target (Illustrative)Binding Affinity (kcal/mol)Key Interacting Residues (Illustrative)
Acetylcholinesterase-9.5Trp84, Tyr334, Phe330
Cyclooxygenase-2 (COX-2)-8.7Arg120, Tyr355, Val523
Cyclin-Dependent Kinase 9 (CDK9)-10.2Cys106, Asp167, Phe103

Molecular Dynamics (MD) Simulations for Conformational Ensemble Sampling and Binding Stability Assessment

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a ligand-protein complex and for exploring the conformational changes that may occur upon binding.

For the this compound-protein complex predicted by molecular docking, an MD simulation would be performed to evaluate its stability. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of the protein residues, which highlights flexible regions. Furthermore, MD simulations can be used to calculate the binding free energy with greater accuracy using methods such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These simulations provide a more realistic representation of the biological environment and are vital for validating docking results. acs.orgniscpr.res.in

ParameterSimulation Result (Illustrative)
Average RMSD of Protein (Å)1.5
Average RMSD of Ligand (Å)0.8
Binding Free Energy (MM/PBSA) (kcal/mol)-35.5

De Novo Molecular Design Strategies Based on the Chromen-2-one Scaffold

The chromen-2-one (coumarin) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. De novo molecular design strategies can leverage this scaffold to generate novel molecules with improved properties. These strategies involve the computational generation of new molecular structures, either by growing a molecule within a receptor's active site or by assembling molecular fragments.

Starting with the this compound structure, de novo design algorithms could be used to explore chemical space by modifying the substituents on the coumarin ring. For instance, the bromo-phenyl group could be replaced with other functionalities to enhance binding affinity or to modulate pharmacokinetic properties. The chromen-2-one core would be retained as the central scaffold, and new derivatives would be designed and evaluated in silico for their potential as improved therapeutic agents.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

In the drug development process, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models have become an integral part of early-stage drug discovery, as they can help to identify potential liabilities before significant resources are invested in a compound.

For this compound, various computational models can be used to predict its ADMET properties. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. Numerous studies have been conducted on the in silico ADMET prediction of coumarin derivatives. nih.govresearchgate.net The predicted properties would include its potential for oral absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity risks. nih.gov These in silico predictions are valuable for prioritizing compounds for further experimental testing.

ADMET PropertyPredicted Value/Classification (Illustrative)
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityLikely
CYP2D6 InhibitorNon-inhibitor
HepatotoxicityLow risk
AMES MutagenicityNon-mutagenic

Advanced Methodologies in Researching 7 4 Bromophenyl Methoxy Chromen 2 One

High-Throughput Screening (HTS) and Virtual Screening of Derivative Libraries

High-throughput screening (HTS) and virtual screening are cornerstone strategies in modern drug discovery and materials science, allowing for the rapid evaluation of large libraries of chemical compounds. For derivatives of 7-[(4-Bromophenyl)methoxy]chromen-2-one, these methodologies facilitate the identification of molecules with optimized properties.

Virtual Screening: This computational technique involves the screening of vast libraries of compounds against a biological target. For instance, libraries of coumarin (B35378) derivatives have been virtually screened against enzymes like α-glucosidase, α-amylase, and carbonic anhydrase IX to identify potential inhibitors. nih.govnih.gov The process utilizes molecular docking simulations to predict the binding affinity and interaction patterns of the ligands with the target protein's active site. nih.govnih.gov A typical virtual screening workflow for derivatives of this compound would involve preparing a 3D library of its analogs and docking them against a protein of interest. Compounds with the best docking scores and favorable binding energies are then prioritized for synthesis and experimental testing. nih.govijrti.org

High-Throughput Screening (HTS): In contrast to the computational nature of virtual screening, HTS involves the automated experimental testing of large numbers of compounds. This method is used to identify "hits"—compounds that demonstrate activity in a specific assay. Libraries of coumarin derivatives can be screened for various biological activities, such as cytotoxicity against cancer cell lines or inhibition of specific enzymes.

Table 1: Examples of Virtual Screening Targets for Coumarin Derivatives

Target EnzymeProtein Data Bank (PDB) IDScreening GoalRepresentative Finding
α-Glucosidase3A4AIdentification of inhibitors for managing post-prandial hyperglycemia. nih.govCoumarin derivatives were predicted to bind effectively to the inhibitor binding site. nih.gov
α-Amylase2QV4Discovery of dual inhibitors for diabetes management. nih.govA specific coumarin derivative (CD-59) showed the highest predicted binding affinity. nih.gov
Carbonic Anhydrase IX (CAIX)-Design of inhibitors targeting a key enzyme in tumor growth. nih.govSeveral designed coumarin derivatives showed good docking scores and hydrogen bond interactions. nih.gov
InhA (Enoyl-acyl carrier protein reductase)4QXMIdentification of potential anti-tuberculosis agents. ijrti.orgCoumarin-benzothiazole hybrids showed moderate to good activity in docking studies. ijrti.org

Chemoinformatics and Data Mining Techniques for Structure-Activity Relationship Elucidation

Chemoinformatics and data mining are essential for transforming raw screening data into meaningful knowledge about the structure-activity relationships (SAR) of compounds like this compound. SAR studies aim to understand how specific structural features of a molecule influence its biological activity. researchgate.netnih.gov

By analyzing a series of related coumarin compounds, researchers can identify the key pharmacophoric features required for a desired effect. For example, studies on coumarin-based tumor necrosis factor-alpha (TNF-α) inhibitors have shown that substitutions at the C-3 and C-6 positions of the coumarin ring system can dramatically influence inhibitory activity. researchgate.net Similarly, for acetylcholinesterase inhibitors, the nature and position of side-chains on a coumarin-chalcone hybrid scaffold markedly affect potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide a more quantitative approach. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties (steric, electrostatic, hydrophobic fields) of molecules with their biological activity. researchgate.netresearchgate.net These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of more potent derivatives of this compound. researchgate.net

Table 2: Key Structural Insights from SAR Studies of Coumarin Derivatives

Coumarin PositionType of ModificationImpact on ActivityExample Target
C3SubstitutionDramatically influences inhibitory activity. researchgate.netTNF-α researchgate.net
C6SubstitutionSignificantly affects inhibitory potency. researchgate.netTNF-α researchgate.net
C7SubstitutionSuitable active site for modification. researchgate.netGeneral bioactivity
Side-ChainsNature and location of amino-alkyl, alkyl, or amide groupsMarkedly influences inhibitory activity and selectivity. nih.govAcetylcholinesterase (AChE) nih.gov

Proteomics and Metabolomics Approaches for Unraveling Cellular Responses to Compound Exposure

Proteomics and metabolomics are powerful "omics" technologies that provide a global view of cellular responses to external stimuli, such as exposure to this compound.

Proteomics: This is the large-scale study of proteins. Quantitative phosphoproteomics, a sub-discipline of proteomics, can be used to analyze changes in protein phosphorylation, a key cellular signaling mechanism. A study on HepG2 cells exposed to coumarin revealed time-dependent changes in the phosphorylation of numerous proteins, identifying the specific kinases and signaling pathways that were activated or inhibited. nih.gov Such an approach can map the precise molecular pathways affected by this compound, offering insights into its mechanism of action. nih.gov Single-cell proteomics platforms are also emerging as invaluable tools to understand heterogeneity in cellular responses to chemical exposure. chemrxiv.org

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. Using techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), researchers can perform metabolic profiling to identify and quantify the metabolites of a compound. nih.gov This approach has been used to comprehensively screen for coumarin metabolites in vivo and in vitro, identifying major metabolic pathways such as demethylation, hydroxylation, and conjugation. nih.govresearchgate.net Applying metabolomics to this compound would elucidate its metabolic fate, stability, and potential bioactive metabolites. nih.gov

Table 3: Identified Metabolic Pathways for Coumarin Compounds

Metabolic PathwayDescription
DemethylationRemoval of a methyl group. nih.gov
HydroxylationAddition of a hydroxyl group. nih.gov
HydrationAddition of a water molecule. nih.gov
Cysteine ConjugationAttachment of a cysteine molecule. nih.gov
Glucuronide ConjugationAttachment of glucuronic acid. nih.gov
Sulfate (B86663) ConjugationAttachment of a sulfate group. nih.gov

Exploration of Nanotechnology Applications for Advanced Delivery Systems (conceptual and material science focus)

Nanotechnology offers transformative potential for improving the delivery of compounds like this compound. Encapsulating active compounds within nano-scaled carriers can enhance solubility, prolong circulation time, and enable targeted delivery to specific sites in the body. mdpi.comnih.gov

From a material science perspective, various nanocarriers could be conceptualized for this purpose:

Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) are composed of biocompatible lipids. They are adept at encapsulating hydrophobic compounds like many coumarins, potentially improving their bioavailability. nih.gov

Polymeric Nanoparticles: These are formed from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA). Their properties can be tuned by altering the polymer composition, and their surfaces can be modified with ligands for active targeting of specific cells or tissues. mdpi.com

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance the solubility and absorption of poorly water-soluble compounds. scifiniti.com

The development of a nano-based delivery system for this compound would focus on material characteristics such as particle size, surface charge, drug loading efficiency, and release kinetics to optimize its performance for a given application. researchgate.netnih.gov

Table 4: Conceptual Nanocarriers for this compound Delivery

Nanocarrier TypeCore MaterialPotential Advantages
LiposomesPhospholipidsHigh biocompatibility, ability to encapsulate both hydrophilic and hydrophobic compounds. nih.gov
Polymeric MicellesAmphiphilic block copolymersCan solubilize poorly soluble drugs, small size allows for tissue penetration. nih.gov
Polymeric NanoparticlesBiodegradable polymers (e.g., PLGA)Controlled and sustained release, surface can be functionalized for targeting. mdpi.com
NanoemulsionsOil, water, surfactantEnhanced solubility and bioavailability, suitable for various administration routes. scifiniti.com

Development of Fluorescent Probes and Imaging Applications utilizing the Chromen-2-one Fluorophore

The chromen-2-one (coumarin) scaffold is an intrinsically fluorescent structure, making it an excellent building block for the development of fluorescent probes for bioimaging. bohrium.com Coumarin-based fluorophores are valued for their strong fluorescence, high quantum yields, excellent photostability, and good biocompatibility. nih.govscispace.com

Derivatives of this compound can be designed to act as fluorescent probes for detecting specific analytes within cells. The design strategy often involves attaching a receptor unit to the coumarin fluorophore that selectively binds to a target analyte (e.g., a metal ion or a reactive oxygen species). This binding event triggers a change in the fluorescence properties of the coumarin core, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. mdpi.com

These probes have been successfully developed for the ratiometric detection of ions like Cu²⁺ and Zn²⁺ in living cells. frontiersin.orgnih.gov The inherent fluorescence of the chromen-2-one core in this compound makes it a prime candidate for modification into specialized probes for live-cell imaging and sensing applications, allowing for real-time visualization of biological processes at the molecular level. publish.csiro.au

Table 5: Characteristics of Coumarin-Based Fluorescent Probes

FeatureDescriptionRelevance to Bioimaging
High Quantum YieldEfficient conversion of absorbed light into emitted fluorescence. scispace.comProduces bright signals for sensitive detection. scispace.com
PhotostabilityResistance to photobleaching under prolonged light exposure. nih.govAllows for longer imaging times and more robust data. nih.gov
Tunable Optical PropertiesAbsorption and emission wavelengths can be modified through chemical synthesis. bohrium.comEnables the development of probes for different excitation sources and multicolor imaging. bohrium.com
Good BiocompatibilityLow toxicity to living cells. bohrium.comEssential for live-cell and in vivo imaging applications. bohrium.com
Cell-Membrane PermeabilityAbility to cross cell membranes to reach intracellular targets. bohrium.comAllows for the visualization of processes inside living cells. bohrium.com

Future Perspectives and Research Directions for 7 4 Bromophenyl Methoxy Chromen 2 One Research

Development of Novel and Highly Efficient Synthetic Routes

While classical methods for coumarin (B35378) synthesis, such as the Pechmann condensation, Knoevenagel condensation, and Wittig reactions, are well-established, the future of synthesizing 7-[(4-Bromophenyl)methoxy]chromen-2-one and its analogs lies in the development of more efficient, sustainable, and versatile synthetic strategies. chemmethod.com Future research will likely focus on:

Green Chemistry Approaches: The use of solvent-free reactions, microwave-assisted synthesis, and eco-friendly catalysts is a growing trend. mdpi.com These methods can significantly reduce reaction times, improve yields, and minimize environmental impact compared to traditional protocols.

Catalyst Innovation: The development of novel catalysts, including Lewis acids, can enable reactions under milder conditions, leading to higher yields and purity of 7-substituted coumarins. unt.edu

One-Pot Syntheses: Telescoping multiple reaction steps into a single, one-pot process is a highly efficient strategy that can simplify the synthesis of complex coumarin derivatives, saving time, resources, and reducing waste. acs.org

Advanced Methodologies: Exploring modern synthetic techniques like C-H activation, photoredox chemistry, and multicomponent reactions will be critical for creating diverse libraries of chromen-2-one derivatives for biological screening. rsc.org These methods offer new ways to functionalize the coumarin core, allowing for the introduction of novel substituents that may enhance therapeutic activity.

Identification and Exploration of New Biological Targets and Mechanisms

Coumarin derivatives have been investigated for a multitude of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. chemmethod.commdpi.com For this compound, future research should aim to both deepen the understanding of known activities and explore entirely new therapeutic applications. Key directions include:

Enzyme Inhibition: Chromen-2-ones are known to inhibit various enzymes. Future studies could explore the potential of this compound as a selective inhibitor for targets like carbonic anhydrases IX and XII, which are implicated in cancer, or aromatase, a key target in breast cancer therapy. nih.govnih.govmdpi.com

Anticancer Mechanisms: Beyond general cytotoxicity, research should focus on elucidating specific anticancer mechanisms. This includes investigating effects on cell cycle progression, induction of apoptosis, and inhibition of signaling pathways crucial for tumor growth and metastasis. nih.govtandfonline.com

Neurodegenerative Diseases: Given that some coumarin derivatives show potential in managing Alzheimer's disease by inhibiting enzymes like cholinesterases, exploring the neuroprotective properties of this compound is a promising avenue. researchgate.net

Antitubercular Activity: There is a critical need for new drugs against tuberculosis, especially dormant forms of the bacterium. Investigating the efficacy of this compound against Mycobacterium tuberculosis could lead to the development of novel antitubercular agents. nih.gov

Rational Design of Next-Generation Chromen-2-one Derivatives with Enhanced Specificity

The future of drug development with the chromen-2-one scaffold depends on moving beyond broad-spectrum activity towards highly specific and potent agents. Rational design, guided by a deep understanding of structure-activity relationships (SAR), is paramount.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is essential. This involves altering the substitution pattern on both the coumarin ring and the phenyl group to understand how these changes affect biological activity and target selectivity. researchgate.netmdpi.com The introduction of different substituents can have significant electronic effects that modulate the therapeutic properties of the molecule. mdpi.com

Computational Modeling: In silico techniques like molecular docking and quantitative structure-activity relationship (3D-QSAR) modeling are powerful predictive tools. nih.govresearchgate.net These methods can help visualize how derivatives bind to their biological targets, explain their mechanisms of action, and guide the design of new compounds with improved affinity and specificity. mdpi.com

Hybrid Molecules: Creating hybrid molecules by combining the chromen-2-one scaffold with other known pharmacophores is an effective strategy to develop multi-target drugs or enhance the activity against a single target. mdpi.com This approach has shown promise in creating potent and selective enzyme inhibitors.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize drug discovery. researchgate.net For chromen-2-one research, AI and machine learning (ML) offer transformative potential.

Predictive Modeling: AI and ML algorithms can be trained on large datasets of existing coumarin derivatives to predict the biological activity, pharmacokinetic properties, and toxicity profiles of novel, untested compounds. researchgate.net This can significantly accelerate the initial screening process and prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new chromen-2-one derivatives with desired properties. These algorithms can explore a vast chemical space to propose structures optimized for high potency and selectivity against specific biological targets.

Accelerating Synthesis and Analysis: AI can assist in predicting optimal synthetic routes and reaction conditions, making the synthesis process more efficient. researchgate.net It can also analyze complex biological data from high-throughput screening to identify subtle structure-activity relationships that might be missed by human researchers. researchgate.net

Fostering Multidisciplinary Collaborations in Chromen-2-one Research

The complexity of modern drug discovery necessitates a collaborative approach. Advancing the research on this compound will require synergy between experts from various scientific disciplines.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies are vital to bridge the gap between basic discovery and clinical development. rsc.org

Interdisciplinary Teams: Effective drug development requires the combined expertise of synthetic chemists, medicinal chemists, pharmacologists, computational scientists, and biologists. nih.gov Such collaborations are essential for everything from initial compound design and synthesis to biological testing and mechanism-of-action studies.

Global Research Networks: Special journal issues and international conferences play a crucial role in connecting researchers, fostering scientific collaboration, and accelerating the pace of discovery in the field of heterocyclic chemistry. mdpi.com By leveraging interdisciplinary approaches and cutting-edge technologies, the full therapeutic potential of heterocyclic compounds like chromen-2-ones can be unlocked. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-[(4-Bromophenyl)methoxy]chromen-2-one?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution and cyclization. For example:

  • Step 1 : React 7-hydroxycoumarin with 4-bromobenzyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 60–80°C for 6–12 hours .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Yields range from 65–85% depending on reaction optimization .
  • Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>95%) .

Q. How is the compound characterized structurally?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for methoxy and bromophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 371.0 for C₁₆H₁₁BrO₃) .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., bromophenyl plane vs. coumarin core) using SHELXL .

Q. What solvents and reaction conditions optimize stability during synthesis?

  • Methodological Answer :

  • Solvents : DMF or acetonitrile for nucleophilic substitutions; avoid protic solvents to prevent hydrolysis .
  • Temperature : 60–80°C for substitutions; lower temperatures (0–25°C) for acid-sensitive intermediates .
  • Catalysts : K₂CO₃ or Cs₂CO₃ for deprotonation; phase-transfer catalysts (e.g., TBAB) for biphasic systems .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). Parameterize bromine’s van der Waals radius (1.85 Å) for accuracy .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV) .
  • QSAR Models : CorlogP values (~3.1) predict membrane permeability; adjust substituents to balance lipophilicity and solubility .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental ¹H NMR shifts (e.g., δ 7.8–8.2 ppm for bromophenyl protons) with computed (GIAO) values .
  • Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to address twinning or disorder in X-ray data .
  • Dynamic NMR : Probe rotational barriers of the methoxy group at variable temperatures (e.g., coalescence temperature >100°C) .

Q. What strategies mitigate side reactions during functionalization of the coumarin core?

  • Methodological Answer :

  • Protecting Groups : Use TBS or acetyl groups to shield hydroxyls during bromophenyl coupling .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) to minimize degradation .
  • pH Control : Maintain pH 7–8 in aqueous phases to prevent acid-catalyzed ring-opening .

Q. How to design structure-activity relationship (SAR) studies for biological screening?

  • Methodological Answer :

  • Analog Synthesis : Vary substituents (e.g., replace Br with Cl, F) and assess cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7) .
  • Enzymatic Assays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization .
  • Pharmacokinetic Profiling : Measure logD (octanol/water) and plasma protein binding (equilibrium dialysis) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental UV-Vis spectra?

  • Methodological Answer :

  • Solvent Effects : Account for bathochromic shifts in polar solvents (e.g., λmax = 320 nm in ethanol vs. 305 nm in hexane) .
  • Aggregation Studies : Dilute samples to 10⁻⁵ M to suppress π-π stacking artifacts .
  • TD-DFT Adjustments : Include solvent models (e.g., PCM) in computational simulations .

Crystallography & Advanced Structural Analysis

Q. What crystallographic challenges arise with halogenated coumarins?

  • Methodological Answer :

  • Disorder Handling : Refine bromine’s anisotropic displacement parameters (ADPs) with SHELXL’s ISOR/DFIX commands .
  • Hydrogen Bonding : Map intermolecular interactions (e.g., C–H···O) using Mercury’s crystal packing tools .
  • Twinned Crystals : Apply HKLF 5 format in SHELX for twin-law refinement (e.g., two-component inversion twins) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.